molecular formula C15H35BrO2Si2 B12295666 [2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane

[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane

Cat. No.: B12295666
M. Wt: 383.51 g/mol
InChI Key: SUXFIDUKDVMDFI-UHFFFAOYSA-N
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Description

[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane: is a bromo silyl ether compound. It is characterized by the presence of a bromine atom attached to a propoxy group, which is further connected to a tert-butyl(dimethyl)silyl group. This compound is used in various synthetic applications, particularly in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane typically involves the reaction of 3-bromopropanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of [2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane involves its reactivity as a bromo silyl ether. The bromine atom can participate in nucleophilic substitution reactions, while the silyl ether moiety can undergo oxidation. These reactions are facilitated by the presence of suitable reagents and conditions .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and silyl ether functionalities in [2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane makes it a versatile compound for various synthetic applications. Its ability to undergo both substitution and oxidation reactions adds to its uniqueness and utility in organic synthesis .

Properties

Molecular Formula

C15H35BrO2Si2

Molecular Weight

383.51 g/mol

IUPAC Name

[2-bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H35BrO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12H2,1-10H3

InChI Key

SUXFIDUKDVMDFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)Br

Origin of Product

United States

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